molecular formula C10H22Si B14321462 Trimethyl(4-methylcyclohexyl)silane CAS No. 103859-33-2

Trimethyl(4-methylcyclohexyl)silane

Cat. No.: B14321462
CAS No.: 103859-33-2
M. Wt: 170.37 g/mol
InChI Key: CNUSZXBZUWJKDC-UHFFFAOYSA-N
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Description

Trimethyl(4-methylcyclohexyl)silane (CAS: 32147-24-3) is an organosilicon compound characterized by a silane backbone substituted with three methyl groups and a 4-methylcyclohexyl moiety. This structure imparts unique physicochemical properties, including moderate hydrophobicity (logP = 3.417) and stability under standard conditions .

Properties

CAS No.

103859-33-2

Molecular Formula

C10H22Si

Molecular Weight

170.37 g/mol

IUPAC Name

trimethyl-(4-methylcyclohexyl)silane

InChI

InChI=1S/C10H22Si/c1-9-5-7-10(8-6-9)11(2,3)4/h9-10H,5-8H2,1-4H3

InChI Key

CNUSZXBZUWJKDC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(4-methylcyclohexyl)silane typically involves the hydrosilylation of 4-methylcyclohexene with trimethylsilane. This reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds with high regioselectivity, yielding the desired product in good yields.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-methylcyclohexyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrosilanes, such as triethylsilane, are often used in reduction reactions.

    Substitution: Halogenated reagents, such as chlorotrimethylsilane, are commonly employed.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds with silane by-products.

    Substitution: Various organosilicon derivatives.

Scientific Research Applications

Trimethyl(4-methylcyclohexyl)silane finds applications in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound is explored for its potential in modifying biomolecules and enhancing their stability.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.

    Industry: It is utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl(4-methylcyclohexyl)silane involves the interaction of the silicon atom with various substrates. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms makes it a valuable reagent in organic transformations. The compound can act as a hydride donor, facilitating reduction reactions, or as a radical initiator in polymerization processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Properties

The table below compares Trimethyl(4-methylcyclohexyl)silane with other silanes featuring distinct substituents:

Compound Name CAS Number Molecular Formula Molecular Weight logP Key Applications/Reactivity
This compound 32147-24-3 C₁₀H₂₀Si 168.35* 3.417 Hydrophobic coatings, intermediates
(4-Methoxyphenyl)trimethylsilane 877-68-9 C₁₀H₁₆OSi 180.32 N/A Coupling agent, surface modification
(4-Methylphenyl)trimethoxysilane 35692-27-4 C₁₀H₁₆O₄Si 228.32 N/A Adhesion promoter in polymers
Trimethyl[[(4-methylphenyl)thio]methyl]silane 17988-39-5 C₁₁H₁₈SSi 210.42 N/A Thiol-ene reactions, specialty chems
Trimethoxy[1-(4-vinylphenyl)ethyl]silane 119181-19-0 C₁₃H₂₀O₃Si 264.38 N/A Polymer crosslinking, adhesives

*Calculated based on molecular formula.

Key Observations:
  • Hydrophobicity : The cyclohexyl-substituted silane (logP = 3.417) exhibits higher lipophilicity compared to phenyl or methoxy-substituted analogs, making it suitable for water-repellent coatings .
  • Reactivity: Methoxy-substituted silanes (e.g., 35692-27-4) undergo hydrolysis to form silanol groups, enabling covalent bonding to inorganic surfaces . In contrast, thio-functionalized silanes (e.g., 17988-39-5) participate in sulfur-mediated reactions, useful in rubber vulcanization .
  • Thermal Stability : Trimethylsilyl groups generally enhance thermal stability, but bulky substituents like cyclohexyl may reduce volatility compared to vinyl or ethynyl analogs .

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